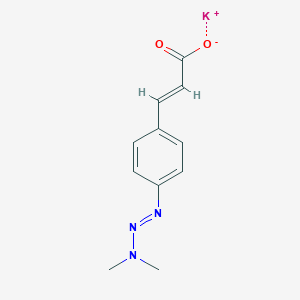
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as BRD7929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been found to have potential applications in various fields such as cancer research, drug discovery, and neurodegenerative diseases.
Mécanisme D'action
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects by binding to specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide can modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, induce apoptosis, and inhibit tumor growth. Additionally, this compound has been found to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity. This compound has been found to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms involved in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, there is a need for further studies to elucidate the mechanisms involved in the anti-cancer effects of this compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo, which could lead to its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 2,4-dimethylphenol in the presence of a base to form the corresponding phenoxide salt. The salt is then reacted with chloroacetyl chloride to produce the desired product, which is purified using column chromatography.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is cancer research, where this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the regulation of cell growth and survival.
Propriétés
Nom du produit |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H17BrN2O2 |
Poids moléculaire |
349.22 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-10-4-6-14(11(2)8-10)21-9-16(20)19-15-7-5-13(17)12(3)18-15/h4-8H,9H2,1-3H3,(H,18,19,20) |
Clé InChI |
XYRVFZKDUCYLPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
